

An In-depth Technical Guide to 4-Methyloxindole: Physicochemical Properties and Synthetic Insights

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Compound of Interest

Compound Name: *4-Methylindolin-2-one*

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Introduction

4-Methyloxindole is an organic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring system, with a methyl group substituted at the fourth position of the oxindole core. This molecule is of significant interest to the medicinal chemistry and drug development communities due to the established biological activities of the broader oxindole class of compounds, which includes neuroprotective and anti-inflammatory effects.^[1] The strategic placement of the methyl group on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent or a key building block in the synthesis of more complex bioactive molecules.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-methyloxindole, detailed experimental protocols for its synthesis, and a discussion of its potential, yet currently underexplored, biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-methyloxindole are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various

experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ NO	[1] [2]
Molecular Weight	147.17 g/mol	[2]
CAS Number	13220-46-7	[1] [2]
Appearance	White to yellow or off-white solid	[1]
Melting Point	211 °C	[2]
Boiling Point (Predicted)	318.4 ± 41.0 °C	[2]
Density (Predicted)	1.155 ± 0.06 g/cm ³	[2]
pKa (Predicted)	14.21 ± 0.20	
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.	[1]
IUPAC Name	4-methyl-1,3-dihydro-2H-indol-2-one	
Synonyms	4-methylindolin-2-one, 4-methyl-2-oxindole	[2]

Synthesis of 4-Methyloxindole

The synthesis of 4-methyloxindole can be achieved through the catalytic hydrogenation of 2-(2-methyl-6-nitrophenyl)acetic acid. This method provides a direct route to the cyclized product.

Experimental Protocol: Synthesis from 2-(2-Methyl-6-nitrophenyl)acetic acid

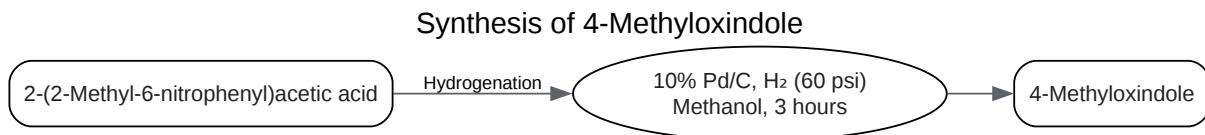
Materials:

- 2-(2-Methyl-6-nitrophenyl)acetic acid
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Ethyl acetate
- Parr oscillator or similar hydrogenation apparatus

Procedure:

- Dissolve 2-(2-methyl-6-nitrophenyl)acetic acid (e.g., 1.4 g, 7 mmol) in methanol (e.g., 20 mL).
- To this solution, add a catalytic amount of 10% palladium on carbon (e.g., 0.14 g).
- Place the reaction mixture in a Parr oscillator and subject it to hydrogenation at a hydrogen pressure of 60 psi for 3 hours.
- Upon completion of the reaction, carefully remove the catalyst by filtration through a pad of Celite or a similar filtration aid.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- The resulting brown solid is then triturated with ethyl acetate and dried under vacuum to yield 4-methyloxindole as a white solid (reported yield: 74%).[\[3\]](#)

Below is a graphical representation of the synthesis workflow.



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A simplified workflow for the synthesis of 4-methyloxindole.

Spectral Data

Detailed experimental spectral data for 4-methyloxindole is not widely available in the surveyed literature. However, for comparative purposes, the spectral characteristics of closely related oxindole derivatives are informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 4-methyloxindole is not readily found, the expected ^1H and ^{13}C NMR spectra would show characteristic peaks for the aromatic protons and carbons, the methylene group, the lactam NH, and the methyl group. The chemical shifts would be influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methyloxindole is expected to exhibit characteristic absorption bands. For comparison, the IR spectrum of N-methyloxindole shows key absorbances that would be anticipated in 4-methyloxindole as well, such as:

- N-H stretching: A broad peak in the region of 3200-3400 cm^{-1} (for the unsubstituted NH in 4-methyloxindole).
- C=O stretching (Amide I): A strong absorption band around 1700-1720 cm^{-1} .
- C-H stretching (aromatic and aliphatic): Peaks in the 2850-3100 cm^{-1} region.
- C=C stretching (aromatic): Absorptions in the 1450-1600 cm^{-1} range.

Mass Spectrometry (MS)

The mass spectrum of 4-methyloxindole would show a molecular ion peak (M^+) at m/z corresponding to its molecular weight (147.17). For comparison, the GC-MS data for N-methyloxindole shows a molecular ion peak at m/z 147.^[2] Fragmentation patterns would likely involve the loss of CO, and other characteristic cleavages of the oxindole ring system.

Biological Activity and Drug Development Potential

The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.^{[4][5]} While specific studies on the biological effects of 4-methyloxindole are limited in the available literature, the parent oxindole class is known for its potential neuroprotective and anti-inflammatory properties.^{[1][6]}

Neuroprotective Potential: Several indole-based compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. These effects are often attributed to their antioxidant properties and their ability to modulate pathways related to amyloid-beta aggregation and oxidative stress.^[6]

Anti-inflammatory Activity: The anti-inflammatory properties of various indole derivatives are well-documented.^[4] These compounds can act on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators.^[5]

The introduction of a methyl group at the 4-position of the oxindole ring in 4-methyloxindole could potentially enhance its biological activity, improve its pharmacokinetic profile, or provide a handle for further chemical modification in the development of novel drug candidates. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of 4-methyloxindole.

Conclusion

4-Methyloxindole is a compound with a well-defined chemical structure and accessible synthetic route. While its detailed experimental characterization and biological activity profile are not yet extensively documented, its structural similarity to other biologically active oxindoles suggests it is a promising candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its physicochemical properties and synthesis, serving as a valuable resource for researchers interested in exploring the potential of this and related molecules.

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